8-Chloro-3,3-dimethyl-2,3,4,9-tetrahydro-1h-carbazole
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Overview
Description
8-Chloro-3,3-dimethyl-2,3,4,9-tetrahydro-1h-carbazole is a chemical compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic organic compounds that have a wide range of applications in various fields, including pharmaceuticals, materials science, and organic electronics. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-3,3-dimethyl-2,3,4,9-tetrahydro-1h-carbazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,3-dimethyl-2-butanone with aniline derivatives in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out under reflux conditions to facilitate the formation of the carbazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-3,3-dimethyl-2,3,4,9-tetrahydro-1h-carbazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydrocarbazole derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-3,3-dimethyl-2,3,4,9-tetrahydro-1h-carbazole, while substitution reactions can produce a variety of functionalized carbazole derivatives.
Scientific Research Applications
8-Chloro-3,3-dimethyl-2,3,4,9-tetrahydro-1h-carbazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 8-Chloro-3,3-dimethyl-2,3,4,9-tetrahydro-1h-carbazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydrocarbazole: A similar compound with a hydrogen atom instead of a chloro group.
5,6,7,8-Tetrahydrocarbazole: Another related compound with different hydrogenation patterns.
8-Chlorotheophylline: A compound with a similar chloro substitution but different core structure.
Uniqueness
8-Chloro-3,3-dimethyl-2,3,4,9-tetrahydro-1h-carbazole is unique due to its specific substitution pattern and the presence of a chloro group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
8-Chloro-3,3-dimethyl-2,3,4,9-tetrahydro-1H-carbazole is a compound of interest due to its diverse biological activities, particularly in the fields of antiviral and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound belongs to the carbazole family, characterized by a fused bicyclic structure that contributes to its biological properties. The presence of a chlorine atom at position 8 and methyl groups at positions 3 and 3 significantly influence its reactivity and interaction with biological targets.
Antiviral Activity
Research has indicated that carbazole derivatives exhibit antiviral properties. Notably:
- Activity Against HIV : Compounds with chlorine substitutions at specific positions have shown significant antiviral activity against HIV. For instance, derivatives with chlorine at position 7 demonstrated IC50 values ranging from 0.48 to 1.52 µM against HIV .
- Mechanism of Action : The antiviral efficacy is attributed to the structural configuration that allows for interaction with viral proteins or enzymes critical for replication.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies:
- Cell Line Studies : In vitro studies on A549 lung carcinoma cells revealed that certain derivatives exhibited significant cytotoxic effects. For example, compounds with electron-donating groups showed enhanced activity due to increased basicity .
- Apoptotic Effects : Research indicates that specific derivatives can induce apoptosis in cancer cells. The mechanism involves the inhibition of key signaling pathways such as STAT3, with some compounds achieving up to 95% inhibition at concentrations of 50 µM .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of carbazole derivatives:
- Substituent Influence : The presence and position of substituents like methyl and chloro groups play a vital role in determining both efficacy and potency. For instance, modifications at position 8 were found to enhance both efficacy and potency in certain analogues .
Compound | Position | Substituent | IC50 (µM) | Activity |
---|---|---|---|---|
A | 7 | Cl | 0.48 | HIV |
B | 8 | Cl | 0.92 | HIV |
C | - | Me | 5.9 | Cancer |
D | - | Me + Cl | <5 | Cancer |
Case Studies
Several studies have focused on specific derivatives of carbazole:
- Carbazole Derivatives as Antiviral Agents : A study highlighted a derivative with an eight-carbon linkage that exhibited good anti-HCV activity (EC50 = 0.031 µM) while maintaining low cytotoxicity (CC50 > 50 µM) .
- N-Alkylcarbazole Derivatives : These derivatives were evaluated for their ability to inhibit tumor growth in various cancer cell lines, demonstrating significant cytotoxic effects and potential as therapeutic agents .
Properties
Molecular Formula |
C14H16ClN |
---|---|
Molecular Weight |
233.73 g/mol |
IUPAC Name |
8-chloro-3,3-dimethyl-1,2,4,9-tetrahydrocarbazole |
InChI |
InChI=1S/C14H16ClN/c1-14(2)7-6-12-10(8-14)9-4-3-5-11(15)13(9)16-12/h3-5,16H,6-8H2,1-2H3 |
InChI Key |
OQFPRYAHQNGOBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C(C1)C3=C(N2)C(=CC=C3)Cl)C |
Origin of Product |
United States |
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